Cas no 672-50-4 (5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol)
5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol
- 5,6-diamino-4-hydroxy-2-trifluoromethylpyrimidine
- 5,6-diamino-2-(trifluoromethyl)-1H-pyrimidin-4-one
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- Inchi: 1S/C5H5F3N4O/c6-5(7,8)4-11-2(10)1(9)3(13)12-4/h9H2,(H3,10,11,12,13)
- InChI Key: LNUHZHNLRKJVIW-UHFFFAOYSA-N
- SMILES: FC(C1=NC(=C(C(N1)=O)N)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 316
- XLogP3: -0.6
- Topological Polar Surface Area: 93.5
5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089007728-1g |
5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol |
672-50-4 | 95% | 1g |
$573.24 | 2023-09-01 | |
| Chemenu | CM523779-1g |
5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol |
672-50-4 | 95% | 1g |
$522 | 2023-02-02 |
5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 5,6-Diamino-2-(trifluoromethyl)pyrimidin-4-ol
5,6-Diamino-2-(Trifluoromethyl)Pyrimidin-4-Ol: A Comprehensive Overview
The compound with CAS No. 672-50-4, known as 5,6-Diamino-2-(Trifluoromethyl)Pyrimidin-4-Ol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug design. The trifluoromethyl group attached to the pyrimidine ring introduces unique electronic and steric properties, making this compound a valuable substrate for further functionalization and exploration in various research domains.
Recent studies have highlighted the potential of 5,6-Diamino-2-(Trifluoromethyl)Pyrimidin-4-Ol as a precursor for the development of novel anticancer agents. Researchers have demonstrated that this compound can be effectively modified to target specific oncogenic pathways, such as the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in various cancers. The diamino groups present on the pyrimidine ring provide ample opportunities for conjugation with other bioactive moieties, enhancing the compound's pharmacokinetic properties and therapeutic efficacy.
In addition to its therapeutic applications, 5,6-Diamino-2-(Trifluoromethyl)Pyrimidin-4-Ol has also been explored in the context of advanced materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs) and other porous materials. These materials exhibit exceptional catalytic activity and selectivity, making them promising candidates for industrial catalysis and gas separation technologies.
The synthesis of 5,6-Diamino-2-(Trifluoromethyl)Pyrimidin-4-Ol typically involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methodologies. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric purity, which is crucial for its application in chiral drug design. The introduction of the trifluoromethyl group via electrophilic substitution or radical-based methods has also been optimized to ensure high yields and minimal byproduct formation.
From a structural perspective, 5,6-Diamino-2-(Trifluoromethyl)Pyrimidin-4-Ol exhibits a unique balance between hydrophilic and hydrophobic properties due to the presence of both amino and trifluoromethyl groups. This balance is critical for its solubility in both polar and non-polar solvents, which is an essential attribute for its use in various chemical reactions and biological assays. Furthermore, the hydroxyl group at position 4 confers additional versatility to the molecule, allowing for further functionalization through esterification or glycosylation reactions.
Recent computational studies have provided deeper insights into the electronic structure and reactivity of 5,6-Diamino-2-(Trifluoromethyl)Pyrimidin-4-Ol. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant electron-withdrawing effects due to the trifluoromethyl group, which enhances its ability to participate in electrophilic aromatic substitution reactions. These findings have been corroborated by experimental studies that demonstrate improved reaction rates under mild conditions when this compound is used as a substrate.
In conclusion, 5,6-Diamino-2-(Trifluoromethyl)Pyrimidin-4-Ol (CAS No. 672-50-4) is a versatile and intriguing compound with a wide range of applications in medicinal chemistry and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As ongoing research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is likely to grow further.
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